4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride
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Overview
Description
4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxamide group.
Preparation Methods
The synthesis of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves several steps One common method includes the reaction of N-methylpiperidine with a suitable hydroxylating agent to introduce the hydroxyl group at the 4-positionThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions .
Scientific Research Applications
4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play crucial roles in its binding to these targets, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
N-methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen.
4-hydroxypiperidine: Similar structure but without the carboxamide group.
4-carboxamidepiperidine: Similar structure but without the hydroxyl group.
The uniqueness of this compound lies in the presence of both the hydroxyl and carboxamide groups, which confer specific chemical and biological properties .
Properties
CAS No. |
2728327-69-1 |
---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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